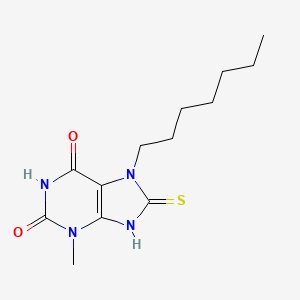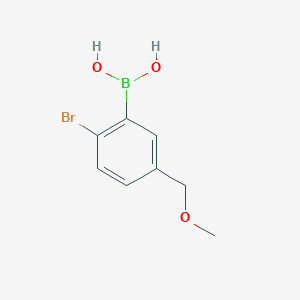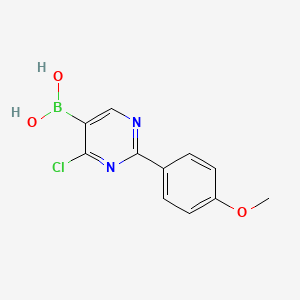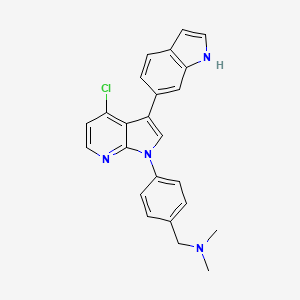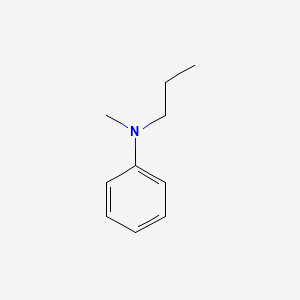
N-Methyl-n-propylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-n-propylaniline is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group and a propyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
N-Methyl-n-propylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with propyl bromide in the presence of a base, followed by methylation using methyl iodide . Another method includes the Friedel-Crafts acylation of benzene with propionyl chloride, followed by reduction and subsequent methylation .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of nitrobenzene to produce aniline, followed by alkylation with propyl bromide and methyl iodide. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as palladium on carbon .
化学反应分析
Types of Reactions
N-Methyl-n-propylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methyl-n-propylbenzoquinone.
Reduction: Reduction reactions can convert it back to aniline derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as nitric acid for nitration and bromine for halogenation are commonly used.
Major Products Formed
Oxidation: N-Methyl-n-propylbenzoquinone.
Reduction: Aniline derivatives.
Substitution: Nitro-N-methyl-n-propylaniline and halogenated derivatives.
科学研究应用
N-Methyl-n-propylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-Methyl-n-propylaniline involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where the nitrogen atom donates a pair of electrons to form new bonds. In oxidation and reduction reactions, it undergoes changes in its oxidation state, leading to the formation of different products .
相似化合物的比较
Similar Compounds
N-Methylaniline: Similar structure but lacks the propyl group.
N-Propylaniline: Similar structure but lacks the methyl group.
N,N-Dimethylaniline: Contains two methyl groups instead of one methyl and one propyl group.
Uniqueness
N-Methyl-n-propylaniline is unique due to the presence of both a methyl and a propyl group attached to the nitrogen atom. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
属性
CAS 编号 |
13395-54-5 |
|---|---|
分子式 |
C10H15N |
分子量 |
149.23 g/mol |
IUPAC 名称 |
N-methyl-N-propylaniline |
InChI |
InChI=1S/C10H15N/c1-3-9-11(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChI 键 |
JDKNALCOFBJYBR-UHFFFAOYSA-N |
规范 SMILES |
CCCN(C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


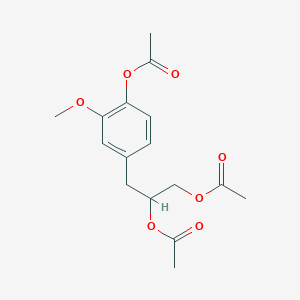


![8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14083899.png)
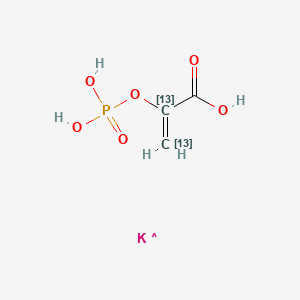
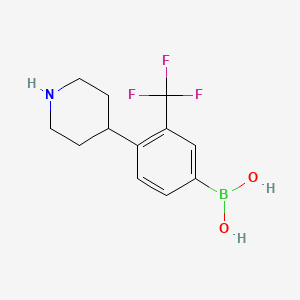
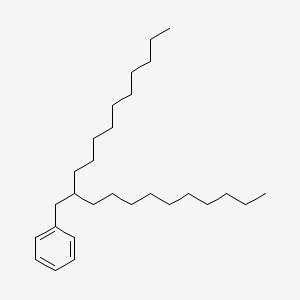
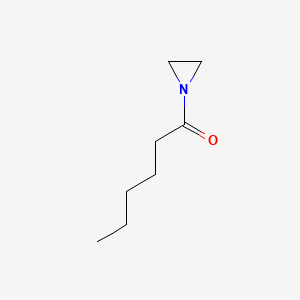
![3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14083934.png)
